
5-Chloro-2-(difluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H6ClF2N . It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by chlorine and difluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The preparation of 5-Chloro-2-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the photoinduced difluoroalkylation of anilines . This process utilizes a visible-light organo-photocatalytic system working via oxidative quenching, providing access to a wide range of difluoroalkyl anilines under mild conditions . Another method involves the formation of an electron donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which is then exploited to prepare difluoroalkyl derivatives .
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
5-Chloro-2-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 5-Chloro-2-(difluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
In biology and medicine, this compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its ability to modify the physical and chemical properties of materials makes it valuable in the development of new products .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(difluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can influence the compound’s reactivity and interaction with enzymes and receptors. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(difluoromethyl)aniline
- 5-Chloro-2-methyl aniline
- 5-Chloro-2-nitroaniline
Comparison:
Compared to similar compounds, 5-Chloro-2-(difluoromethyl)aniline is unique due to the presence of both chlorine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propriétés
Formule moléculaire |
C7H6ClF2N |
|---|---|
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
5-chloro-2-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H,11H2 |
Clé InChI |
OOQYZPDARHGBMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
![Ethyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-A]azepine-1-carboxylate](/img/structure/B12073899.png)
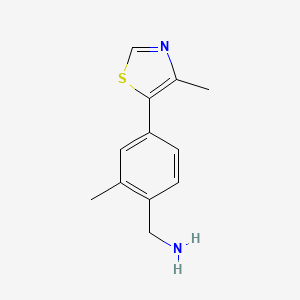
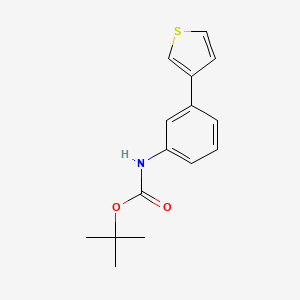

![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12073923.png)
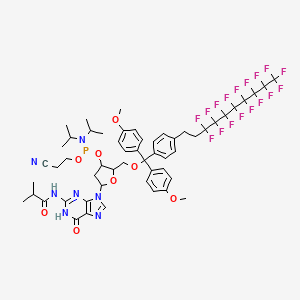

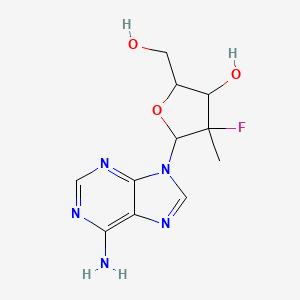
![[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid](/img/structure/B12073952.png)

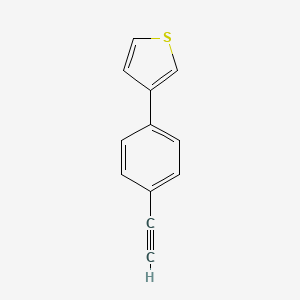
![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)
